![molecular formula C17H18ClFN2O3S B5116286 N-(3-chloro-4-fluorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5116286.png)
N-(3-chloro-4-fluorophenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various chemical reactions, including the coupling of amine groups with sulfonyl chlorides or other sulfonating agents. For example, the synthesis and characterization of 3-chloro-N-(4-sulfamoylphenethyl)propanamide demonstrated a detailed procedure involving FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray single-crystal determination, highlighting the compound's molecular geometry and electronic properties through Density Functional Theory (DFT) calculations (Durgun et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their chemical behavior. The cited study by Durgun et al. used X-ray crystallography and DFT methods to determine the crystal structure and optimized geometry, providing insights into the compound's spatial arrangement and how it influences its chemical reactivity and interactions with biological targets.
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, primarily due to their functional groups. The synthesis processes often involve nucleophilic substitution reactions, where the sulfonyl group plays a key role. For instance, the reaction mechanism and kinetics of N-Ethyl-5-phenylisoxazolium 3-sulfonate, related to sulfonamide chemistry, showcase the compound's reactivity towards nucleophiles, further elucidating the chemical behavior of sulfonamides (Llamas et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-2-20-25(23,24)14-7-3-12(4-8-14)5-10-17(22)21-13-6-9-16(19)15(18)11-13/h3-4,6-9,11,20H,2,5,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCWLESAFKEAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.